molecular formula C12H16BrNO2 B2393104 Tert-butyl 3-amino-6-bromo-2-methylbenzoate CAS No. 2248336-77-6

Tert-butyl 3-amino-6-bromo-2-methylbenzoate

Cat. No.: B2393104
CAS No.: 2248336-77-6
M. Wt: 286.169
InChI Key: LDPMLQYCCQYKPZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-6-bromo-2-methylbenzoate: is an organic compound that features a tert-butyl ester group, an amino group, a bromine atom, and a methyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-6-bromo-2-methylbenzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-methylbenzoic acid, followed by esterification and amination reactions.

    Bromination: 2-methylbenzoic acid is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 3-bromo-2-methylbenzoic acid.

    Esterification: The brominated product is then esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid to form tert-butyl 3-bromo-2-methylbenzoate.

    Amination: Finally, the ester is subjected to an amination reaction using ammonia or an amine source under suitable conditions to introduce the amino group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-6-bromo-2-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products depend on the nucleophile used, such as 3-amino-6-hydroxy-2-methylbenzoate.

    Oxidation: 3-nitro-6-bromo-2-methylbenzoate.

    Reduction: 3-amino-6-bromo-2-methylbenzylamine.

    Hydrolysis: 3-amino-6-bromo-2-methylbenzoic acid.

Scientific Research Applications

Tert-butyl 3-amino-6-bromo-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-6-bromo-2-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-amino-6-chloro-2-methylbenzoate: Similar structure but with a chlorine atom instead of bromine.

    Tert-butyl 3-amino-6-fluoro-2-methylbenzoate: Contains a fluorine atom instead of bromine.

    Tert-butyl 3-amino-6-iodo-2-methylbenzoate: Features an iodine atom instead of bromine.

Uniqueness

Tert-butyl 3-amino-6-bromo-2-methylbenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 3-amino-6-bromo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-7-9(14)6-5-8(13)10(7)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPMLQYCCQYKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC(C)(C)C)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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